molecular formula C11H20ClN3O3 B2987994 1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1170830-06-4

1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride

Cat. No. B2987994
CAS RN: 1170830-06-4
M. Wt: 277.75
InChI Key: RHRGGZXYVXTFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1170830-06-4 . It has a molecular weight of 277.75 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is 1-(1-piperazinylcarbonyl)-4-piperidinecarboxylic acid hydrochloride . The InChI code for the compound is 1S/C11H19N3O3.ClH/c15-10(16)9-1-5-13(6-2-9)11(17)14-7-3-12-4-8-14;/h9,12H,1-8H2,(H,15,16);1H .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 277.75 .

Scientific Research Applications

Antibiotic Development

This compound is used as a reactant in the synthesis of antibiotic nitroxoline derivatives. These derivatives are known for their ability to inhibit cathepsin B, an enzyme often implicated in cancer metastasis and other diseases .

Cardiovascular Therapeutics

Researchers utilize this chemical in the creation of RhoA inhibitors, which are explored for their potential in cardiovascular disease therapy. RhoA is a small GTPase that plays a crucial role in the regulation of the cardiovascular system .

Cancer Treatment

The compound serves as a precursor in the development of alkyl piperidine and piperazine hydroxamic acids, which act as HDAC inhibitors. HDAC inhibitors are a class of compounds that can induce cancer cell death, stop cancer cell growth, and affect gene expression .

Neurological Disorders

It is involved in the synthesis of sphingosine-1-phosphate receptor agonists. These agonists have implications in treating multiple sclerosis and other neurological disorders due to their role in cell signaling and immune response .

Rheumatoid Arthritis

The compound is a key ingredient in the synthesis of IKK2 inhibitors. These inhibitors are under investigation for their potential to treat rheumatoid arthritis, a chronic inflammatory disorder .

Antiviral Agents

Piperidine derivatives, including those derived from our compound of interest, are being studied for their antiviral properties. This is particularly relevant in the design of new medications to combat viral infections .

Anticancer Agents

The piperidine moiety is a common feature in many anticancer agents. Its derivatives are being explored for various therapeutic applications, including as potential anticancer drugs .

Pharmacological Research

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids. The compound is used in the synthesis of various piperidine derivatives for pharmacological research, exploring its potential in drug discovery and biological evaluation .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . It carries the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if contact occurs, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-(piperazine-1-carbonyl)piperidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3.ClH/c15-10(16)9-1-5-13(6-2-9)11(17)14-7-3-12-4-8-14;/h9,12H,1-8H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRGGZXYVXTFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride

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